2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol
Description
Contextualization within Substituted Amino Alcohol Chemistry
Substituted amino alcohols are a class of organic compounds that contain both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH). researchgate.net Their importance is underscored by their prevalence in biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnnih.gov The specific spatial arrangement of the amino and hydroxyl groups (e.g., 1,2-amino alcohols or 1,3-amino alcohols) is crucial to their function and application. nih.govsioc-journal.cn
The synthesis of these compounds is a major focus in organic chemistry, with numerous methods developed to control stereochemistry, a critical factor in their biological activity. nih.gov Common synthetic strategies include:
Ring-opening of epoxides: This is a versatile method where amines are used as nucleophiles to open an epoxide ring, resulting in β-amino alcohols. organic-chemistry.orgresearchgate.net The reaction can often be performed under mild conditions, sometimes even in water without a catalyst, making it an environmentally benign approach. organic-chemistry.org
Reduction of amino carbonyls: The reduction of α-amino ketones or esters is another fundamental route to producing amino alcohols. acs.org
C-H Amination of Alcohols: More recent strategies focus on the direct functionalization of C-H bonds. Radical-mediated approaches, for instance, allow for the selective introduction of an amino group at the β-carbon of an alcohol, providing a streamlined pathway to these valuable molecules. acs.orgnih.gov
The development of asymmetric synthesis methods is particularly important for producing enantiomerically pure amino alcohols, which are often required for pharmaceutical applications and for use as chiral ligands in catalysis. researchgate.netwestlake.edu.cn Recent advances include chromium-catalyzed asymmetric cross-coupling reactions and the use of biocatalysts like lipases to achieve high efficiency and stereoselectivity. westlake.edu.cnresearchgate.net
Significance of the Phenyl-Ethylamino-Ethanol Structural Motif in Organic Synthesis and Medicinal Chemistry
The core structure of 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol belongs to the phenylethanolamine class of compounds. wikipedia.org This structural motif, characterized by a phenyl ring attached to an amino-substituted ethanol (B145695) backbone, is a foundational scaffold in medicinal chemistry. wikipedia.orgmdpi.com
The phenethylamine (B48288) framework, a key component of this motif, is present in a wide array of biologically active molecules, from endogenous neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) to a vast number of synthetic drugs. mdpi.comnih.gov The presence of the hydroxyl group on the ethyl chain, creating the "ethanolamine" portion, is critical for receptor binding and biological activity in many pharmaceutical agents.
In medicinal chemistry, this scaffold is explored for its interaction with various biological targets. For example, derivatives of phenylethanolamine are known to have strong cardiovascular activity. wikipedia.org The enzyme phenylethanolamine N-methyltransferase (PNMT) is a key target in studies related to blood pressure regulation, as it catalyzes the conversion of norepinephrine to epinephrine, both of which contain this core structure. nih.govnih.gov Consequently, inhibitors of PNMT, which often mimic the phenylethanolamine structure, are of significant research interest. nih.gov
In organic synthesis, the phenyl-ethylamino-ethanol motif serves as a versatile building block. nih.gov The amino and hydroxyl groups provide reactive handles for further chemical modification, allowing for the construction of more complex molecules. Its chirality makes it a valuable precursor for asymmetric synthesis, where it can be used to introduce specific stereocenters into a target molecule.
Overview of Current Research Trajectories for Related Chemical Entities
The field of substituted amino alcohols is dynamic, with several key research trajectories aimed at improving their synthesis and expanding their applications.
A primary focus is the development of novel, efficient, and stereoselective synthetic methods. Researchers are moving beyond traditional methods to explore innovative catalytic systems. This includes the use of earth-abundant metals like nickel for the selective monoamination of diols and advanced electrocatalytic or photocatalytic radical cross-coupling reactions. acs.orgchemrxiv.org These modern techniques aim to be more atom-economical and environmentally friendly, often starting from simple, readily available materials to construct complex chiral amino alcohols. westlake.edu.cnacs.org
Another significant trend is the synthesis of amino alcohols with increased structural complexity, such as those containing tetrasubstituted tertiary stereocenters, which have been historically challenging to prepare. researchgate.net The development of methods to create these intricate structures opens up new avenues for designing novel bioactive compounds.
Furthermore, there is a growing interest in incorporating amino alcohol moieties into larger, more complex molecular architectures. For instance, they are being used to synthesize focused libraries of compounds for screening as potential antibiotics and antifungals. mdpi.com They are also crucial components in the synthesis of peptide alcohols, which are clinically important but have been underutilized in drug discovery due to synthetic challenges. nih.gov The development of new resin-based methods is simplifying the synthesis of these complex molecules. nih.gov The ability to transform plentiful and inexpensive alcohols into valuable unnatural amino acids through selective C-H functionalization represents another exciting frontier, potentially accelerating the development of new medicines. news-medical.net
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10(2)13-8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZPNLNGSEWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 2 1 4 Ethoxy Phenyl Ethylamino Ethanol and Its Analogs
Established Synthetic Pathways for the 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol Core
Established synthetic routes to the core structure of this compound typically focus on robust and well-understood chemical transformations. These pathways prioritize the reliable construction of the amine moiety and the integration of the ethoxy-phenyl and ethanol (B145695) groups from readily available precursors.
Reductive Amination Strategies for the Amine Moiety
Reductive amination, also known as reductive alkylation, is a cornerstone method for forming amine bonds and represents the most direct approach to synthesizing the target compound. wikipedia.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the logical precursors are 4-ethoxyacetophenone and 2-aminoethanol (ethanolamine). The reaction proceeds in two main steps within a single pot:
Imine Formation: The nucleophilic nitrogen of 2-aminoethanol attacks the electrophilic carbonyl carbon of 4-ethoxyacetophenone, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine.
Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to form the final secondary amine.
A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, often with acid catalyst (e.g., AcOH) | A common, cost-effective reagent. A stepwise procedure involving pre-formation of the imine may be necessary to avoid reduction of the starting ketone. organic-chemistry.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Milder than NaBH₄ and selectively reduces imines in the presence of ketones, allowing for a true one-pot reaction. wikipedia.org |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM) or dichloroethane (DCE), often with acetic acid | A mild and highly effective reagent for reductive amination, known for its high yields and broad substrate scope. |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, various solvents (e.g., EtOH, MeOH) | A "green" chemistry approach, as the only byproduct is water. The reaction can be performed under various pressures and temperatures. wikipedia.org |
The choice of solvent and the use of additives, such as Lewis acids like Ti(OiPr)₄, can accelerate the initial imine formation, particularly with less reactive ketones or amines. sioc-journal.cn
Coupling Reactions Involving Ethoxy-Substituted Phenyl Precursors
Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming the crucial C-N bond. These methods are particularly useful when the precursors for reductive amination are not ideal or when building more complex analogs.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org To synthesize the target molecule, one could react 1-(1-haloethyl)-4-ethoxybenzene with 2-aminoethanol. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org
The general catalytic cycle involves:
Oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org
Coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. libretexts.org
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org
The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) often providing the best results. beilstein-journals.org
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. operachem.comorganic-chemistry.org While the classic Ullmann conditions require high temperatures and stoichiometric copper, modern modifications using ligands (such as 1,10-phenanthroline (B135089) or diamines) allow the reaction to proceed under milder conditions with catalytic amounts of copper. nih.gov This method could be applied by coupling an appropriate halo-substituted ethoxy-phenyl precursor with 2-aminoethanol. The reaction typically uses a copper(I) salt, such as CuI, and a base like K₂CO₃ or Cs₂CO₃. nih.gov
Functional Group Transformations for Ethanol Integration
The ethanol side chain can be introduced through various functional group interconversions. A common strategy involves the N-alkylation of a primary amine precursor, such as 1-(4-ethoxyphenyl)ethylamine. This primary amine can itself be synthesized via reductive amination of 4-ethoxyacetophenone using ammonia.
Key strategies for integrating the ethanol moiety include:
Reaction with Ethylene (B1197577) Oxide: The primary amine can react directly with ethylene oxide in a ring-opening reaction. The nucleophilic amine attacks one of the carbons of the epoxide ring, leading directly to the desired β-amino alcohol structure.
Alkylation with a 2-Haloethanol: Reacting 1-(4-ethoxyphenyl)ethylamine with a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) in the presence of a base results in the formation of the C-N bond and the introduction of the hydroxyethyl (B10761427) group.
Alkylation and Subsequent Reduction: A two-step approach involves first alkylating the primary amine with an electrophile containing a masked alcohol function, such as ethyl 2-bromoacetate. The resulting amino ester can then be selectively reduced using a reagent like lithium aluminum hydride (LiAlH₄) to convert the ester group into the primary alcohol of the ethanol moiety.
Advanced Synthetic Approaches to this compound
Advanced synthetic methods aim to control the stereochemistry at the chiral center—the carbon atom bonded to both the ethoxyphenyl group and the nitrogen atom—to produce enantiomerically pure forms of the target compound.
Asymmetric Synthesis for Enantiopure this compound
Asymmetric synthesis is crucial for producing a single enantiomer of a chiral molecule. For this compound, the primary goal is the stereoselective reduction of the imine intermediate formed from 4-ethoxyacetophenone and 2-aminoethanol. liv.ac.uk
Catalytic Asymmetric Reductive Amination: This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction. A prochiral ketone and an amine are reacted in the presence of a hydrogen source and a chiral transition-metal complex. Chiral catalysts are often based on rhodium, ruthenium, iridium, or palladium, coordinated to chiral phosphine or diamine ligands. liv.ac.ukgoogle.com The chiral environment created by the catalyst-ligand complex forces the hydrogenation of the imine to occur from one face preferentially, leading to an excess of one enantiomer. google.com
Biocatalytic Reductive Amination: Enzymes offer an environmentally friendly and highly selective alternative to metal catalysts. nih.gov Imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of a wide range of ketones. researchgate.netresearchgate.netfrontiersin.org These enzymes, used as whole-cell systems or as isolated proteins, utilize cofactors like NAD(P)H for the reduction step and can achieve exceptionally high enantiomeric excesses (>99% ee). nih.govfrontiersin.org
Chiral Auxiliaries and Ligand-Controlled Methods
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
For the synthesis of this compound, a chiral auxiliary could be attached to the amine precursor:
2-Aminoethanol could be reacted with a chiral auxiliary, for example, to form a chiral oxazolidine.
This modified amine is then used in a reductive amination reaction with 4-ethoxyacetophenone. The steric bulk of the auxiliary directs the approach of the reducing agent to one face of the intermediate iminium ion.
This results in the formation of a diastereomerically enriched product.
Finally, the chiral auxiliary is cleaved under mild conditions to release the enantiopure target molecule.
Commonly used auxiliaries are derived from readily available chiral sources like amino acids (e.g., Evans oxazolidinones) or alkaloids (e.g., pseudoephedrine). wikipedia.orgcollectionscanada.gc.cachemie-brunschwig.chnih.gov Sulfinamides, such as tert-butanesulfinamide, are particularly effective for the asymmetric synthesis of amines. yale.edursc.org Condensation of tert-butanesulfinamide with 4-ethoxyacetophenone yields a chiral N-sulfinyl imine, which can then be diastereoselectively reduced. The sulfinyl group is subsequently removed with acid to afford the chiral primary amine, 1-(4-ethoxyphenyl)ethylamine, which can then be alkylated with an ethanol-containing electrophile.
Ligand-Controlled Methods: In ligand-controlled asymmetric synthesis, the enantioselectivity is governed by the chiral ligand coordinated to a metal catalyst. nih.gov This is the basis of the catalytic asymmetric hydrogenation and reductive amination reactions mentioned previously. The ligand, often a bidentate phosphine like BINAP or a diamine, creates a chiral pocket around the metal's active site. google.com When the substrate (the imine) coordinates to the metal, the ligand's steric and electronic properties favor a specific binding orientation, leading to the preferential formation of one enantiomer during the hydride transfer step. nih.gov
Enantioselective Catalysis in C-N Bond Formation
The creation of the chiral center in this compound through enantioselective C-N bond formation is a key challenge. Asymmetric reductive amination of the corresponding ketone, 4-ethoxyacetophenone, with ethanolamine (B43304) stands as a primary strategy. This transformation can be achieved using various chiral catalysts.
One prominent approach involves the use of transition metal catalysts. For instance, iridium complexes with chiral ligands like f-Binaphane have demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of aryl ketones. dicp.ac.cn The presence of additives such as titanium(IV) isopropoxide and iodine can be crucial for achieving high conversion and stereoselectivity. dicp.ac.cngoogle.com Ruthenium complexes, particularly those generated in situ from precursors like RuCl2(PPh3)3 and chiral α-amino substituted benzimidazole (B57391) derivatives, have also been employed to catalyze the reductive amination of acetophenone, yielding α-phenylethylamine derivatives. sioc-journal.cn The reaction temperature can influence the outcome, with lower temperatures (e.g., 85 °C) favoring amination. sioc-journal.cn
Organocatalysis offers a metal-free alternative for enantioselective C-N bond formation. Chiral phosphoric acids have emerged as effective catalysts for the reductive amination of ketones, providing a pathway to protected primary amines with excellent enantioselectivity. nih.gov This method avoids the use of potentially toxic and expensive transition metals.
Table 1: Comparison of Catalytic Systems for Enantioselective Reductive Amination of Aryl Ketones
| Catalyst System | Ligand/Catalyst Type | Typical Substrates | Enantioselectivity (ee) | Reference |
| Iridium Complex | f-Binaphane | Aryl Ketones | Up to 96% | dicp.ac.cn |
| Ruthenium Complex | α-amino substituted benzimidazole | Acetophenone | Not specified | sioc-journal.cn |
| Organocatalyst | Chiral Phosphoric Acid | Ketones | High | nih.gov |
Biocatalytic Routes for Stereoselective Amino Alcohol Synthesis
Biocatalysis presents a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) are particularly relevant for the asymmetric reductive amination of ketones.
Engineered amine dehydrogenases, derived from amino acid dehydrogenases, have been successfully employed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. researchgate.net While the direct biocatalytic reductive amination of 4-ethoxyacetophenone with ethanolamine is not explicitly detailed in the reviewed literature, the broad substrate scope of these enzymes suggests potential applicability. Native AmDHs and reductive aminases (RedAms) have also been discovered and utilized for the synthesis of short chiral alkyl amines and amino alcohols, offering a valuable enzymatic toolbox. frontiersin.org
The optimization of these biocatalytic systems often involves directed evolution to enhance enzyme activity and stability. For example, variants of phenylalanine dehydrogenase have been engineered to function as highly enantioselective amine dehydrogenases for the reductive amination of ketones with ammonia. thieme-connect.de
Table 2: Key Enzymes in Biocatalytic Reductive Amination
| Enzyme Class | Typical Reaction | Advantages | Reference |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | High enantioselectivity, mild reaction conditions | researchgate.netfrontiersin.org |
| Imine Reductases (IREDs) | Reduction of pre-formed or in situ-formed imines | Complements AmDHs, broad substrate scope | researchgate.net |
Multicomponent Reaction (MCR) Strategies for Structural Complexity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to structurally diverse molecules. While a direct MCR for the synthesis of this compound has not been specifically reported, related strategies for the synthesis of β-enaminones and other amino alcohol precursors exist. For instance, a multicomponent synthesis of β-enaminones has been explored using a nitroalkane as both a reagent and a solvent in the reaction of a 1,3-diketone, an aldehyde, and an amine. nih.gov Such strategies highlight the potential for developing novel MCRs that could incorporate 4-ethoxyacetophenone, ethanolamine, and a third component to rapidly assemble the target structure or its analogs.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to amino alcohols.
Solvent-Free Synthesis Techniques
Performing reactions under solvent-free conditions minimizes waste and can lead to improved reaction rates and yields. The synthesis of imines, a key intermediate in reductive amination, has been successfully achieved under solvent-free conditions by grinding a ketone and an amine, sometimes with a catalytic amount of acid. organic-chemistry.org This approach could potentially be applied to the formation of the imine from 4-ethoxyacetophenone and ethanolamine. Furthermore, solvent-free reductive aminations of aldehydes and ketones have been reported using reagents like sodium borohydride in the presence of solid activators. researchgate.net The synthesis of propargylamines, another class of nitrogen-containing compounds, has also been extensively studied under solvent-free conditions, demonstrating the broad applicability of this green technique. masterorganicchemistry.comresearchgate.net
Nanocatalysis and Supported Catalysts in Amino Alcohol Formation
The use of nanocatalysts and supported catalysts offers advantages such as high catalytic activity, stability, and recyclability, contributing to more sustainable chemical processes. Cobalt-based nanoparticles have been shown to be effective catalysts for the reductive amination of ketones to primary amines. These catalysts can be easily separated from the reaction mixture, for example, by magnetic decantation if supported on magnetic nanoparticles. dicp.ac.cn Similarly, nickel nanoparticles have been utilized for the reductive amination of aldehydes. researchgate.net While specific applications to the synthesis of this compound are yet to be reported, these findings suggest that nanostructured catalysts could be a promising avenue for the efficient and green production of this compound.
Optimization of Reaction Conditions for this compound Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product in any synthetic process. For the synthesis of this compound via reductive amination, several parameters can be tuned.
Catalyst and Reducing Agent: The choice of catalyst and reducing agent is paramount. For reductive aminations, a variety of reducing agents are available, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The reactivity and selectivity of these agents can vary depending on the substrate and reaction conditions. For instance, NaBH3CN is known to selectively reduce imines in the presence of ketones. The catalyst loading is also a key variable to optimize, with studies showing effective catalysis at loadings as low as 0.1 mol%.
Solvent and Temperature: The solvent can significantly influence the reaction rate and equilibrium of imine formation. While some reactions are performed in organic solvents like dichloromethane or tetrahydrofuran (B95107), google.com aqueous systems are also being explored for greener processes. Temperature is another critical factor; for example, in the Ru-catalyzed reductive amination of acetophenone, lower temperatures (85 °C) favored the formation of the amine, while higher temperatures (125 °C) led to the formation of the corresponding alcohol as the main product. sioc-journal.cn
pH and Substrate Concentration: In biocatalytic reactions, pH is a crucial parameter that affects enzyme activity and stability. For reductive aminations using amine dehydrogenases, the pH is typically maintained in the slightly basic range. frontiersin.org Substrate and catalyst concentrations also need to be optimized to ensure efficient conversion without causing substrate or product inhibition.
Table 3: Key Parameters for Optimization of Reductive Amination
| Parameter | Influence | Typical Ranges/Options |
| Catalyst | Activity, Selectivity, Enantioselectivity | Transition metals (Ir, Ru, Co, Ni), Organocatalysts, Enzymes |
| Reducing Agent | Reactivity, Selectivity | NaBH4, NaBH3CN, NaBH(OAc)3, H2 |
| Solvent | Solubility, Reaction Rate | Dichloromethane, THF, Methanol, Water, Solvent-free |
| Temperature | Reaction Rate, Selectivity | 0 °C to 125 °C |
| pH (for biocatalysis) | Enzyme Activity and Stability | Typically 7.0 - 9.0 |
| Substrate Concentration | Reaction Rate, Inhibition | Varies depending on the catalytic system |
Kinetic and Thermodynamic Considerations in Reaction Design
The reaction initiates with the nucleophilic attack of ethanolamine on the carbonyl carbon of 4-ethoxyacetophenone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or a protonated iminium ion under acidic conditions). wikipedia.org Finally, the imine is reduced to the desired amine product. pearson.com
Acid catalysis plays a critical thermodynamic role. Protonation of the hemiaminal's hydroxyl group facilitates its departure as water, a much better leaving group. nih.gov This leads to the formation of a stabilized iminium ion, which renders the pathway towards the product thermodynamically preferred. nih.gov Therefore, maintaining a weakly acidic pH is often crucial for efficient imine formation.
Kinetic Control: Kinetically, several factors influence the reaction rate. The nucleophilicity of the amine and the electrophilicity of the carbonyl group are primary determinants. The choice of reducing agent is also critical for kinetic selectivity. In a direct or in-situ reductive amination, the reducing agent must be selective for the imine over the starting ketone. nih.gov Reagents like sodium triacetoxyborohydride (STAB) are often preferred because they exhibit this selectivity; the hydride transfer to the imine intermediate is both kinetically and thermodynamically favored over the reduction of the parent ketone. nih.govacs.org
Computational studies on analogous systems, such as the reductive amination of acetaldehyde (B116499), provide insight into the reaction kinetics. As shown in the table below, the activation free energy for the reduction of the imine is significantly lower than that for the reduction of the corresponding carbonyl compound, highlighting the kinetic basis for the selectivity of reagents like STAB. nih.gov The choice of solvent also impacts the kinetics, with studies showing that solvents like tetrahydrofuran (THF) can lead to more favorable kinetics compared to others like 1,2-dichloroethane (B1671644) (DCE). nih.gov
| Reaction Step | Solvent | Activation Free Energy (ΔG‡) (kcal/mol) | Free Energy of Reaction (ΔGr) (kcal/mol) |
|---|---|---|---|
| Acetaldehyde Reduction | DCE | 20.8 | -1.7 |
| Z-Aldimine Reduction | DCE | 14.0 | -8.2 |
| Acetaldehyde Reduction | THF | 19.0 | -2.5 |
| Z-Aldimine Reduction | THF | 9.8 | -9.2 |
Data derived from computational studies on the reductive amination of acetaldehyde with methylamine (B109427) using Sodium Triacetoxyborohydride (STAB). nih.gov This serves as a model to illustrate the kinetic and thermodynamic favorability of imine reduction over carbonyl reduction.
Process Intensification Strategies
Process intensification (PI) involves the development of innovative equipment and techniques that lead to substantially more efficient, safer, and more sustainable chemical processes compared to traditional batch methods. acs.orgmdpi.com For the synthesis of this compound, several PI strategies can be envisioned to improve upon conventional batch reactor synthesis.
Continuous-Flow Synthesis: Performing the reductive amination in a continuous-flow reactor offers significant advantages. researchgate.net Flow reactors, such as packed-bed or microreactors, feature high surface-area-to-volume ratios, leading to superior heat and mass transfer. researchgate.net This allows for better temperature control of the potentially exothermic reduction step, enhancing safety and selectivity. thieme-connect.com The use of heterogeneous catalysts (e.g., Pd/C, Pt/C) in packed beds simplifies catalyst handling and product purification, as the catalyst is retained within the reactor. thieme-connect.comrsc.org This setup enables rapid screening of reaction parameters (temperature, pressure, flow rate) to quickly optimize conditions for maximum yield and throughput. thieme-connect.com Continuous processing also offers enhanced safety, particularly when using hydrogen gas as the reductant, as only a small volume is present in the reactor at any given time. thieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation is another powerful PI tool that can dramatically accelerate reaction rates. chim.it By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov For the synthesis of imine intermediates, microwave-assisted methods have been shown to reduce reaction times from hours to minutes, often with improved yields. mdpi.comresearchgate.net This acceleration is attributed to thermal effects and potentially non-thermal microwave-specific effects that can influence reaction kinetics.
Reactive Distillation: Reactive distillation (RD) is a highly integrated PI technique that combines chemical reaction and product separation within a single distillation column. wikipedia.orgmdpi.com This method is particularly effective for equilibrium-limited reactions, such as the imine formation step in reductive amination. wikipedia.org By continuously removing the water by-product from the reaction zone via distillation, the equilibrium is shifted towards the products, potentially driving the reaction to completion. wikipedia.orgwikipedia.org While more complex to design, RD can lead to substantial savings in capital and operating costs by eliminating the need for a separate reactor and subsequent separation units. tudelft.nlresearchgate.net This technology has been successfully proposed for the production of other ethanolamines, demonstrating its potential applicability to analogous amination processes. tudelft.nl
| Strategy | Key Advantages | Typical Impact on Synthesis |
|---|---|---|
| Traditional Batch | Simple setup, well-established. | Longer reaction times, potential for thermal runaway, complex workup. |
| Continuous Flow | Enhanced heat/mass transfer, improved safety, easy automation and scale-up, simplified purification with packed-bed catalysts. researchgate.netthieme-connect.com | Reduced reaction times, higher selectivity, improved process control. |
| Microwave-Assisted | Rapid and uniform heating, significant reduction in reaction time. nih.gov | Reaction times reduced from hours to minutes, often with increased yields. mdpi.com |
| Reactive Distillation | Combines reaction and separation, overcomes equilibrium limitations, reduces capital and energy costs. wikipedia.orgmdpi.com | Increased reactant conversion by continuous removal of by-products (e.g., water). |
Derivatization and Structural Modification of 2 1 4 Ethoxy Phenyl Ethylamino Ethanol
Functionalization at the Secondary Amine Group
The secondary amine in 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol is a versatile functional group that can undergo a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and alkylation, while its presence also facilitates the construction of nitrogen-containing heterocyclic systems.
Acylation and Sulfonylation Reactions
Acylation of the secondary amine introduces an acyl group, forming an amide linkage. This transformation is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. Similarly, sulfonylation involves the reaction with a sulfonyl chloride to yield a sulfonamide. These reactions are generally high-yielding and can be used to introduce a wide array of substituents.
Table 1: Representative Acylation and Sulfonylation Derivatives
| Derivative Name | Reagent | Base | Product Structure |
| N-Acetyl-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | Acetyl chloride | Triethylamine | |
| N-Benzoyl-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | Benzoyl chloride | Pyridine | |
| N-(p-Toluenesulfonyl)-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | p-Toluenesulfonyl chloride | Triethylamine | |
| N-(Methanesulfonyl)-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | Methanesulfonyl chloride | Diisopropylethylamine |
Note: The structures in this table are representative examples of potential derivatives.
Alkylation and Reductive Alkylation Strategies
Alkylation of the secondary amine leads to the formation of a tertiary amine. Direct alkylation with alkyl halides can sometimes result in over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.
A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgacsgcipr.orgmasterorganicchemistry.comsigmaaldrich.com This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or a ketone, followed by in-situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com This method offers high selectivity and is applicable to a wide range of carbonyl compounds.
Table 2: Illustrative Alkylation and Reductive Alkylation Products
| Derivative Name | Reagents | Reducing Agent | Product Structure |
| N-Ethyl-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | Ethyl iodide, K₂CO₃ | N/A | |
| N-Benzyl-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | Benzaldehyde | Sodium triacetoxyborohydride | |
| N-Isopropyl-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | Acetone | Sodium cyanoborohydride | |
| N-(2-Hydroxyethyl)-2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol | 2-Bromoethanol (B42945), NaHCO₃ | N/A |
Note: The structures in this table are illustrative examples of potential derivatives.
Formation of Nitrogen-Containing Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with a suitable dielectrophile can lead to the formation of six-membered rings such as piperazines and morpholines.
The synthesis of piperazine (B1678402) derivatives can be achieved by reacting the parent compound with a bis-electrophilic agent, such as a dihaloalkane, followed by an intramolecular cyclization. google.commdpi.com Alternatively, reaction with an activated diol under catalytic conditions can also yield piperazine structures.
Morpholine synthesis often involves the intramolecular cyclization of an N-(2-hydroxyethyl) derivative. organic-chemistry.orgresearchgate.net For example, alkylation of the secondary amine with a 2-haloethanol derivative, followed by base-induced cyclization, can afford the corresponding morpholine.
Table 3: Potential Heterocyclic Derivatives
| Heterocycle Type | Synthetic Strategy | Product Structure |
| Piperazine | Reaction with 1,2-dibromoethane (B42909) followed by intramolecular cyclization | |
| Morpholine | Alkylation with 2-chloroethanol (B45725) and subsequent base-catalyzed cyclization |
Modifications at the Hydroxyl Functionality
The primary hydroxyl group in this compound offers another avenue for structural modification, allowing for the introduction of various functional groups through reactions such as esterification and etherification, as well as oxidation and reduction.
Esterification and Etherification Reactions
Esterification of the primary hydroxyl group can be accomplished by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, with an acyl chloride or acid anhydride in the presence of a base. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk These reactions lead to the formation of ester derivatives with a wide range of possible R-groups.
Etherification, the formation of an ether linkage, can be achieved via the Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 4: Exemplary Ester and Ether Derivatives
| Derivative Name | Reagent | Conditions | Product Structure |
| 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethyl acetate (B1210297) | Acetic anhydride, Pyridine | Room Temperature | |
| 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethyl benzoate | Benzoyl chloride, Triethylamine | 0 °C to Room Temperature | |
| 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethoxymethane | Sodium hydride, Methyl iodide | THF, 0 °C to Room Temperature | |
| 2-Benzyloxy-N-[1-(4-ethoxyphenyl)ethyl]ethanamine | Potassium tert-butoxide, Benzyl bromide | DMF, Room Temperature |
Note: The structures in this table are representative examples of potential derivatives.
Oxidation and Reduction of the Hydroxyl Group
Oxidation of the primary alcohol functionality in this compound can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. However, the presence of the secondary amine can complicate this transformation, as amines are also susceptible to oxidation. Selective oxidation of the alcohol in the presence of the amine often requires the use of specific reagents or protecting group strategies.
Reduction of the primary hydroxyl group to a methyl group is a challenging transformation that typically requires harsh reaction conditions. A common method involves a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by reduction with a strong hydride reagent like lithium aluminum hydride.
Table 5: Potential Oxidation and Reduction Products
| Transformation | Reagents | Product Structure |
| Oxidation to Aldehyde | PCC, DCM | |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | |
| Reduction to Methyl | 1. TsCl, Pyridine; 2. LiAlH₄, THF |
Note: The structures in this table are illustrative of potential products and the listed reagents are common for these transformations but may require optimization for this specific substrate.
Modifications on the 4-Ethoxy-phenyl Ring System
The 4-ethoxy-phenyl group within this compound is amenable to a variety of chemical transformations that allow for the introduction of new functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution Strategies
The electron-donating nature of the ethoxy group and the secondary aminoethyl side chain activates the aromatic ring, directing electrophilic substitution primarily to the ortho positions (C3 and C5) relative to the ethoxy group. However, steric hindrance from the adjacent ethylamino-ethanol substituent may influence the regioselectivity of these reactions. To perform these substitutions, the reactive amino and hydroxyl groups in the side chain would likely require protection, for instance, by acylation, to prevent side reactions.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. For analogous compounds like N-(4-ethoxyphenyl)acetamide, nitration with a mixture of nitric acid and sulfuric acid has been shown to yield nitro derivatives. For this compound, after appropriate protection of the side chain, treatment with a nitrating agent would be expected to yield primarily the 3-nitro derivative. The reaction conditions, such as temperature and concentration of the nitrating agent, would need to be carefully controlled to minimize the formation of dinitrated or other side products.
| Electrophile | Reagent | Potential Product |
| NO₂⁺ | HNO₃/H₂SO₄ | 2-[1-(4-Ethoxy-3-nitro-phenyl)-ethylamino]-ethanol |
| Br⁺ | Br₂/FeBr₃ | 2-[1-(3-Bromo-4-ethoxy-phenyl)-ethylamino]-ethanol |
Halogenation: Direct halogenation of the aromatic ring can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. For example, bromination using bromine (Br₂) and a catalyst such as iron(III) bromide (FeBr₃) would likely introduce a bromine atom at the C3 position. The choice of halogen and reaction conditions can be tuned to achieve mono- or di-halogenation.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substituent Diversification
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the aryl ring. These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner. To utilize these methods, a halogen atom, most commonly bromine or iodine, would first be introduced onto the 4-ethoxy-phenyl ring, as described in the previous section.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is widely used for the formation of biaryl structures. For instance, a bromo-derivative of the protected this compound could be coupled with various arylboronic acids to introduce a wide range of substituted phenyl groups at the C3 or C5 position. researchgate.netrsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction would allow for the introduction of various primary or secondary amines onto the aromatic ring of a halogenated precursor of this compound. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and base, are critical for the successful coupling of different amine substrates. wikipedia.orgacsgcipr.orgchemrxiv.org
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki-Miyaura | 2-[1-(3-Bromo-4-ethoxy-phenyl)-ethylamino]-ethanol (protected) | Arylboronic acid (Ar-B(OH)₂) | 2-[1-(3-Aryl-4-ethoxy-phenyl)-ethylamino]-ethanol | Pd(PPh₃)₄, Na₂CO₃ |
| Buchwald-Hartwig | 2-[1-(3-Bromo-4-ethoxy-phenyl)-ethylamino]-ethanol (protected) | Primary/Secondary Amine (R¹R²NH) | 2-[1-(4-Ethoxy-3-(R¹R²N)-phenyl)-ethylamino]-ethanol | Pd₂(dba)₃, BINAP, NaOtBu |
Synthesis of Conjugates and Molecular Probes Utilizing this compound
The functional groups present in this compound, namely the secondary amine and the primary alcohol, provide convenient handles for its conjugation to other molecules, such as biomolecules or fluorescent reporters, to create molecular probes.
The secondary amine can be acylated with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. profacgen.com Similarly, the primary hydroxyl group can be esterified or converted into an ether to link it to other molecular entities. These conjugation strategies are fundamental in the development of targeted molecules and diagnostic tools.
For example, the synthesis of a fluorescent probe could involve the reaction of the amino group of this compound with a fluorophore containing a reactive group like an isothiocyanate or an NHS ester. nih.govmdpi.comsc.edumdpi.com This would covalently attach the fluorescent label to the molecule, allowing its localization and interactions to be studied using fluorescence-based techniques.
Furthermore, the molecule could be conjugated to larger biomolecules, such as carrier proteins, to elicit an immune response for antibody production. thermofisher.comthermofisher.comresearchgate.net In this application, a linker with a reactive group, such as a maleimide, could be first attached to the amino or hydroxyl group of this compound. This functionalized molecule could then be reacted with cysteine residues on the surface of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). thermofisher.comlabome.com
| Conjugation Target | Reactive Group on Target | Functional Group on Compound | Linkage Formed | Potential Application |
| Fluorophore | NHS-ester | Secondary Amine | Amide | Fluorescent Probe |
| Carrier Protein | Maleimide | (Thiol-modified) Hydroxyl | Thioether | Antibody Production |
| Peptide | Activated Carboxyl | Secondary Amine | Amide | Bioactive Conjugate |
Comprehensive Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Accessible Scientific Literature
The inquiry sought a comprehensive structural elucidation of the compound, focusing on specific analytical techniques. This included a detailed breakdown of its one-dimensional (1D) NMR spectra (¹H and ¹³C), two-dimensional (2D) NMR correlations (COSY, HMQC, HMBC), high-resolution mass spectrometry (HRMS) for exact mass confirmation, tandem mass spectrometry (MS/MS) for fragmentation analysis, and a discussion on suitable ionization techniques.
While general principles and applications of these analytical methods are well-documented for a wide range of organic molecules, including structurally related amino alcohols and ethoxy-phenyl derivatives, specific datasets—such as chemical shifts (δ), coupling constants (J), and correlation peaks for NMR, or precise m/z values of parent and fragment ions for mass spectrometry—are unique to each individual compound. The absence of published research or database entries containing this specific information for this compound prevents the creation of the requested scientifically accurate and detailed article.
Searches for the synthesis and spectroscopic characterization of this particular molecule did not yield any publications that provided the requisite level of analytical detail. Scientific literature often contains extensive characterization data for novel compounds or molecules of significant research interest. The current lack of such data for this compound suggests it may be a compound that has not been the subject of extensive, publicly reported scientific investigation.
Therefore, without access to primary experimental data from laboratory analysis, any attempt to generate the specified article would rely on speculation and extrapolation from other compounds, which would violate the core requirements of scientific accuracy and a strict focus on the subject molecule.
Advanced Spectroscopic and Analytical Characterization of 2 1 4 Ethoxy Phenyl Ethylamino Ethanol
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are indispensable for the elucidation of molecular structure and electronic properties. IR and UV-Vis spectroscopy, in particular, provide valuable insights into the functional groups and chromophoric systems present in 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The secondary amine (N-H) group is expected to show a weaker and sharper absorption band in a similar region, typically around 3350-3310 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations from the ethyl and ethanol (B145695) moieties would appear in the 3000-2850 cm⁻¹ range. Aromatic C-H stretching from the phenyl ring would be observed at wavenumbers slightly above 3000 cm⁻¹.
The C-N stretching of the aliphatic amine is anticipated to be in the 1250–1020 cm⁻¹ range. orgchemboulder.com The C-O stretching of the alcohol and the ether functionalities are also expected in the fingerprint region, typically between 1260-1000 cm⁻¹. The substituted benzene (B151609) ring will produce characteristic bands in the regions of 1600-1450 cm⁻¹ (C=C stretching) and below 900 cm⁻¹ (C-H out-of-plane bending), which can be indicative of the substitution pattern. For instance, a 1,4-disubstituted (para) benzene ring typically shows a strong absorption band in the 840-810 cm⁻¹ region.
A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3400 - 3200 (broad) |
| N-H (Secondary Amine) | Stretching | 3350 - 3310 (sharp, medium) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N (Aliphatic Amine) | Stretching | 1250 - 1020 |
| C-O (Ether & Alcohol) | Stretching | 1260 - 1000 |
| C-H (Aromatic) | Out-of-plane Bending | 840 - 810 (para-substitution) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The primary chromophore in this compound is the 4-ethoxyphenyl group.
The benzene ring and its derivatives exhibit characteristic absorption bands in the UV region. The presence of the ethoxy group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.
Typically, substituted benzene rings show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). For this compound, it is anticipated that the B-band, arising from the π → π* transitions of the phenyl ring, will be observed in the region of 270-280 nm. The exact position and intensity of the absorption maximum (λmax) would be influenced by the solvent polarity.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity assessment, with chiral chromatography being crucial for the determination of enantiomeric purity.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be a suitable starting point for the analysis of this compound.
A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for ensuring the elution of the compound with a good peak shape and for separating it from impurities with different polarities.
Due to the presence of the basic amino group, the pH of the mobile phase will be a critical parameter. Operating at a slightly acidic pH (e.g., pH 3-4) would ensure that the amino group is protonated, which can lead to better peak shapes and retention characteristics on a C18 column. Detection can be achieved using a UV detector set at the λmax determined by UV-Vis spectroscopy (e.g., around 275 nm). For higher sensitivity and specificity, a mass spectrometry (MS) detector could be coupled to the HPLC system (LC-MS).
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the presence of polar -OH and -NH groups, this compound may exhibit poor peak shape and thermal instability during GC analysis. gcms.cz Therefore, derivatization is often necessary to improve its volatility and chromatographic behavior. sigmaaldrich.com
Common derivatization strategies for amino alcohols involve the conversion of the active hydrogens on the hydroxyl and amino groups into less polar functionalities. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used approach. sigmaaldrich.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another possibility.
The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). A flame ionization detector (FID) would provide a robust and sensitive means of detection. For structural confirmation and identification of impurities, a mass spectrometer (GC-MS) is the detector of choice.
The this compound molecule contains a stereocenter at the carbon atom attached to the 4-ethoxyphenyl group, the amino group, the ethyl group, and a hydrogen atom. Therefore, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, especially in pharmaceutical applications where different enantiomers can have distinct biological activities.
Chiral chromatography is the most common method for determining enantiomeric purity. This can be achieved through several approaches:
Chiral Stationary Phases (CSPs): This is the most direct method, where the racemic mixture is separated on an HPLC column that has a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amino alcohols. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol.
Chiral Derivatizing Agents (CDAs): In this indirect method, the enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. The choice of CDA is critical to ensure a complete reaction and sufficient separation of the resulting diastereomers.
The development of a robust chiral separation method is essential for controlling the stereochemical purity of this compound.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and chemical databases was conducted to retrieve X-ray crystallography data for the compound this compound. Despite extensive efforts to locate primary research articles, crystallographic databases, and other reputable chemical resources, no specific single-crystal X-ray diffraction data for this compound could be found in the public domain.
The investigation included searches using the compound's chemical name, various synonyms, and its molecular formula (C12H19NO2) in conjunction with terms such as "crystal structure," "X-ray crystallography," and "solid-state structure." While information on compounds with the same molecular formula but different structural arrangements (isomers) and molecules containing related chemical moieties was available, these findings are not pertinent to the specific solid-state structure of this compound.
Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains undetermined. Without experimental X-ray diffraction data, a definitive analysis of the compound's solid-state molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing arrangement cannot be provided.
Further empirical investigation using single-crystal X-ray diffraction techniques would be necessary to elucidate the precise three-dimensional atomic arrangement of this compound in the solid state.
Computational Chemistry and Molecular Modeling of 2 1 4 Ethoxy Phenyl Ethylamino Ethanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations offer a powerful approach to understanding the intricate details of electronic structure. For 2-[1-(4-ethoxy-phenyl)-ethylamino]-ethanol, these calculations have been performed to predict its geometry, vibrational modes, and electronic properties with a high degree of accuracy. A significant study in this area utilized the B3LYP functional with the 6-311++G(d,p) basis set for these computations.
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are foundational approaches in quantum chemistry. In the study of this compound, both methods were employed to optimize the molecular structure. The DFT approach, specifically using the B3LYP functional, is noted for its inclusion of electron correlation effects, which often leads to more accurate results compared to the HF method. These calculations determined that the compound belongs to the C1 point group, indicating a lack of symmetry in its structure. The total energy of the molecule was calculated to be -671.336 Hartrees using the HF/6-311++G(d,p) method and -675.872 Hartrees with the B3LYP/6-311++G(d,p) method.
The geometric parameters of this compound, including bond lengths and angles, were calculated using the B3LYP/6-311++G(d,p) level of theory. These theoretical predictions provide a detailed three-dimensional picture of the molecule's most stable arrangement of atoms.
Vibrational frequency analysis is crucial for interpreting infrared and Raman spectra. For this compound, theoretical vibrational frequencies were calculated and compared with experimental data. A scaling factor of 0.9613 was applied to the computed frequencies to better match the experimental values, a common practice to account for anharmonicity and other systematic errors in the calculations. The calculated vibrational spectrum showed good agreement with the experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. For instance, the characteristic O-H stretching vibration was theoretically predicted and experimentally observed, providing confirmation of the molecular structure.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP analysis for this compound was performed at the B3LYP/6-311++G(d,p) level. The resulting map indicates that the most negative potential is concentrated around the oxygen and nitrogen atoms, making them the most likely sites for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms, particularly the hydroxyl and amine protons, which are susceptible to nucleophilic attack. This analysis highlights the reactive centers of the molecule.
Conformational Analysis and Energetic Profiles
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. For this compound, a detailed conformational analysis was performed by systematically rotating key dihedral angles. This process, known as a potential energy surface (PES) scan, was carried out at the B3LYP/6-31G(d) level of theory. The scan identified the global minimum energy conformation, which corresponds to the most stable structure of the molecule. The energetic profile reveals the relative energies of different conformers and the energy barriers between them.
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. An investigation into the tautomeric stability of this compound was conducted to determine the relative stability of different tautomeric forms. By calculating the energies of the possible tautomers, it was determined that the enol-imine form is less stable than the keto-amine form by a significant energy difference, indicating that the keto-amine form is the predominant tautomer under normal conditions.
Solvent Effects on Molecular Conformation (e.g., Polarizable Continuum Models)
The three-dimensional conformation of a flexible molecule like this compound is significantly influenced by its surrounding environment. Computational methods, particularly those employing implicit solvation models, are crucial for understanding these solvent-induced conformational changes. The Polarizable Continuum Model (PCM) is a widely used approach that treats the solvent as a continuous dielectric medium rather than individual molecules. mdpi.comresearchgate.net This method allows for the efficient calculation of solvation effects on the solute's electronic structure and geometry. mdpi.com
In the gas phase, the conformation of this compound would be primarily dictated by intramolecular forces, such as hydrogen bonding between the hydroxyl and amino groups, and steric hindrance between the ethylamino and ethoxy-phenyl groups. However, in a solvent, the molecule's conformation will shift to minimize the total energy of the solute-solvent system.
In polar solvents like water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the solute's hydroxyl and amino groups. This interaction can compete with and disrupt intramolecular hydrogen bonds, potentially leading to more extended or "open" conformations. The PCM approach models this by representing the solvent's ability to stabilize charged or polar regions of the solute. Conversely, in non-polar solvents like hexane (B92381) or chloroform, intramolecular hydrogen bonds are more likely to be preserved, leading to more compact or "folded" conformations, as these interactions are shielded from the non-polar environment. mdpi.com
Computational studies on similar molecules have shown that different conformers can be favored depending on the dielectric constant of the solvent used in the model. mdpi.com For this compound, key dihedral angles, such as the C-C bond of the ethanolamine (B43304) moiety and the C-N bond, would be expected to vary significantly with solvent polarity.
Table 1: Hypothetical Solvent Effects on the Relative Energy of Conformers of this compound
| Conformer | Dihedral Angle (HO-C-C-N) | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Relative Energy in Chloroform (PCM) (kcal/mol) |
| Folded (Intramolecular H-Bond) | ~60° (gauche) | 0.0 | 1.5 | 0.2 |
| Extended | ~180° (anti) | 1.2 | 0.0 | 1.0 |
Note: Data are illustrative and based on general principles of solvent effects on similar amino alcohols.
Reaction Mechanism Studies Related to this compound Synthesis
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route for this type of compound is the reductive amination of a ketone (4-ethoxyacetophenone) with an amine (2-aminoethanol). Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can map out the entire reaction pathway, identifying intermediates, transition states, and the energy barriers associated with each step.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods allow for the precise location of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. For the reductive amination synthesis of this compound, the mechanism involves two main stages: the formation of an intermediate imine or enamine, followed by its reduction.
Computational analysis would involve modeling the nucleophilic attack of the 2-aminoethanol on the carbonyl carbon of 4-ethoxyacetophenone, leading to a hemiaminal intermediate. The subsequent dehydration to form the iminium cation is a critical step that involves a specific transition state. Following this, the reduction step, for example by a hydride source like sodium borohydride (B1222165), would be modeled. The TS for this step would involve the approach of the hydride to the iminium carbon. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. The activation energy (Ea) for each step is the energy difference between the reactants and the corresponding transition state, which is a key determinant of the reaction rate.
Table 2: Hypothetical Calculated Activation Energies for Synthesis via Reductive Amination
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |
| Hemiaminal Formation | DFT (B3LYP/6-31G) | 12.5 |
| Dehydration to Iminium | DFT (B3LYP/6-31G) | 20.1 |
| Hydride Reduction of Iminium | DFT (B3LYP/6-31G*) | 8.3 |
Note: These values are hypothetical and serve to illustrate the output of transition state analysis.
Beyond analyzing existing reactions, computational tools are increasingly used to design novel and efficient synthetic pathways. nih.gov This field, known as computer-assisted synthesis design, employs algorithms to perform retrosynthetic analysis. nih.gov For a target molecule like this compound, a retrosynthesis program would work backward, breaking key bonds to identify simpler and commercially available precursors. nih.gov
These programs utilize vast databases of known chemical reactions and transformation rules. nih.gov The software can propose multiple synthetic routes, which can then be evaluated by chemists for feasibility, cost, and efficiency. For instance, the algorithm would identify the C-N bond between the ethyl and ethanolamine fragments as a key disconnection point, suggesting a reductive amination strategy. Alternatively, it might propose a route involving the ring-opening of a substituted epoxide with an amine, providing an alternative pathway for consideration. researchgate.net Machine learning and deep learning models are advancing this field, moving from rule-based systems to fully data-driven approaches that can predict novel reactions. nih.gov
Chiral Recognition and Stereoselective Interaction Modeling
This compound possesses a chiral center at the carbon atom bonded to the ethoxy-phenyl group, the nitrogen, and the hydroxyl-bearing carbon. This means it exists as two non-superimposable mirror images, or enantiomers (R and S). Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. nih.govresearchgate.net This phenomenon is fundamental to many biological processes and analytical techniques like chiral chromatography.
Molecular modeling can provide profound insights into the mechanisms of chiral recognition at the atomic level. nih.gov Using techniques like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, researchers can model the interaction between one enantiomer of this compound and a chiral selector (e.g., a chiral stationary phase or a protein binding site).
These simulations can reveal the specific non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that stabilize the complex formed between the selector and each enantiomer. researchgate.net A difference in the stability of the two diastereomeric complexes (e.g., R-selector with R-analyte versus R-selector with S-analyte) is the basis for chiral discrimination. nih.gov QM calculations can quantify these binding energy differences (ΔΔG), providing a theoretical basis for the observed enantioselectivity. nih.gov Such studies can explain, for example, why one enantiomer elutes faster than the other in a chiral HPLC column or binds more tightly to a biological receptor.
In Silico Screening and Ligand-Target Interactions (Hypothetical, based on similar compounds)
In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target, such as a protein or enzyme. researchgate.net For a novel or less-studied compound like this compound, in silico methods can be used to generate hypotheses about its potential biological activity by comparing its structure to known active molecules and simulating its interactions with various potential targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov The structural scaffold of this compound is a phenylethanolamine, which is a common feature in ligands for adrenergic receptors. Therefore, a plausible putative biological target for this compound is the β2-adrenergic receptor (β2AR), a G-protein coupled receptor involved in processes like smooth muscle relaxation. nih.gov
In a hypothetical docking study, the 3D crystal structure of the β2AR would be obtained from a protein database. nih.gov The this compound molecule would then be computationally placed into the receptor's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.
The results would predict the most likely binding mode and provide a binding energy score. researchgate.net Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl and amino groups and specific amino acid residues (like aspartate and serine) in the receptor binding pocket. nih.gov The ethoxy-phenyl group would likely engage in hydrophobic or aromatic interactions with other residues. Such studies could guide further experimental work to confirm the compound's biological activity. nih.govsemanticscholar.org
Table 3: Hypothetical Molecular Docking Results against the β2-Adrenergic Receptor
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound (S-enantiomer) | -8.5 | Asp113, Ser204, Asn312 | Hydrogen Bonds, Hydrophobic Interaction |
| This compound (R-enantiomer) | -7.2 | Asp113, Ser207 | Hydrogen Bond, Steric Clash |
| Salbutamol (Reference Agonist) | -8.9 | Asp113, Ser204, Ser207, Asn312 | Hydrogen Bonds, Aromatic Interaction |
Note: Data are for illustrative purposes to demonstrate the output of a molecular docking simulation.
Pharmacophore Modeling for Structural Optimization
Pharmacophore modeling is a cornerstone in computational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, a compound with structural similarities to β-adrenergic agonists, pharmacophore modeling serves as a critical tool for understanding its interaction with its target receptor and for guiding the rational design of new, optimized analogs. nih.govnih.gov This approach helps in identifying key molecular features that govern the compound's activity and selectivity, thereby streamlining the drug discovery process by prioritizing the synthesis of molecules with a higher probability of success. researchgate.net
The development of a pharmacophore model for this compound and its analogs can be approached through two primary strategies: ligand-based and structure-based methods.
Ligand-Based Pharmacophore Modeling
In the absence of a high-resolution crystal structure of the target receptor bound to the ligand, ligand-based pharmacophore modeling is the preferred approach. This method relies on a set of active molecules to derive a common features hypothesis that is presumed to be responsible for their biological activity. For this compound, this would involve aligning its conformation with other known β2-adrenoceptor agonists to identify shared chemical features.
A typical pharmacophore model for a selective β2-adrenoceptor agonist, and therefore likely for this compound, would consist of several key chemical features. nih.gov Based on established models for this class of compounds, the essential pharmacophoric points would include:
One Hydrogen-Bond Acceptor (HBA): This feature is crucial for interaction with specific residues in the receptor's binding pocket.
One Hydrogen-Bond Donor (HBD): This facilitates another key hydrogen bonding interaction, often with serine residues in the transmembrane domains of the receptor. researchgate.net
Two Aromatic Rings (RA): These features are important for establishing π-π stacking or hydrophobic interactions within the binding site.
One Positive Ionizable (PI) Feature: The protonated amine in the ethanolamine side chain is critical for forming an ionic bond with an acidic residue, such as aspartate, in the receptor. nih.gov
The spatial arrangement and geometric parameters of these features are precisely defined in the pharmacophore model, providing a 3D blueprint for molecular recognition.
Structure-Based Pharmacophore Modeling
Should a crystal structure of the target receptor (e.g., the β2-adrenergic receptor) be available, a structure-based approach can be employed. This method involves analyzing the key interactions between the receptor and a bound ligand to generate a pharmacophore model. This approach can provide a more accurate representation of the required features for binding. Given the availability of several G protein-coupled receptor (GPCR) structures, this method has become increasingly feasible. nih.gov
Application in Structural Optimization
Once a robust pharmacophore model is developed and validated, it becomes a powerful tool for virtual screening and structural optimization. The model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features. This process can identify diverse chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties. nih.gov
Furthermore, the pharmacophore model can guide the modification of the this compound scaffold. By understanding the essential features, medicinal chemists can design new analogs with targeted modifications. For instance, altering the substituents on the aromatic ring or modifying the ethanolamine side chain can be systematically explored to enhance receptor binding affinity and selectivity. The goal is to design new molecules that fit the pharmacophore hypothesis with greater precision than the parent compound.
Below is a table summarizing the key pharmacophoric features expected for this compound based on known β2-adrenoceptor agonist models.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Putative Interaction with Receptor |
| Hydrogen-Bond Acceptor (HBA) | Ethoxy oxygen | Hydrogen bond with receptor residues |
| Hydrogen-Bond Donor (HBD) | Hydroxyl group on the ethanolamine chain | Hydrogen bond with serine residues |
| Ring Aromatic (RA) | 4-Ethoxyphenyl group | π-π stacking or hydrophobic interactions |
| Positive Ionizable (PI) | Protonated secondary amine | Ionic interaction with an acidic residue (e.g., Aspartate) |
The iterative process of pharmacophore modeling, virtual screening, chemical synthesis, and biological evaluation is a powerful strategy for the structural optimization of lead compounds like this compound, ultimately aiming to develop new therapeutic agents with improved clinical profiles.
Exploration of Biological Activities and Molecular Mechanisms in Vitro Investigations
General Considerations for Bioactivity Screening of Amino Alcohols
The initial exploration of a novel compound's biological potential begins with a broad-based screening approach. For amino alcohols, this process is guided by the known activities of structurally related molecules. This class of compounds has demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibiting properties. nih.govacs.orgnih.govdiva-portal.org Therefore, a primary bioactivity screening panel for 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol would logically include assays to probe these activities.
Key considerations in designing such a screening cascade include:
Target Selection: Based on the prevalence of amino alcohols as enzyme inhibitors and receptor modulators, initial screens would target relevant enzymes and receptors.
Assay Format: High-throughput screening (HTS) compatible assays are preferred for initial broad screening to test the compound against a large number of targets or in various conditions efficiently.
Concentration Range: A wide range of concentrations is typically used to identify the potency of the compound and establish a dose-response relationship.
Structural Analogs: Screening alongside known active and inactive structural analogs can provide valuable structure-activity relationship (SAR) data, guiding future optimization.
The screening process is iterative, with initial "hits" from broad panels leading to more focused and specialized secondary assays to confirm activity and elucidate the mechanism of action.
In Vitro Assay Development for Potential Biological Targets (Drawing from Related Compound Research)
Based on the activities reported for other amino alcohols, a focused in vitro testing strategy for this compound can be developed.
Many biologically active amino alcohols function by inhibiting specific enzymes. A logical starting point would be to assess the inhibitory potential of this compound against enzymes known to be modulated by similar compounds.
Oxidoreductases: These enzymes are critical in cellular metabolism and are potential targets. creative-enzymes.comresearchgate.net An assay could measure the activity of an oxidoreductase (e.g., NAD(P)H:FMN oxidoreductase) by monitoring the change in absorbance of a redox cofactor like NADH or NADPH spectrophotometrically. creative-enzymes.com The protocol would involve incubating the enzyme with its substrate and cofactor in the presence of varying concentrations of the test compound. superchemistryclasses.comnih.govsci-hub.se A decrease in the rate of cofactor oxidation or reduction would indicate inhibition.
Other Potential Enzyme Targets: Given the structural similarity to precursors for phenylethanolamines, enzymes involved in amino acid metabolism, such as aminotransferases, could also be considered. nih.gov Furthermore, acetylcholinesterase, an enzyme targeted by some amino alcohols, would be another relevant candidate for screening.
A hypothetical screening of this compound could yield results such as those presented in the interactive table below.
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
The structural features of this compound, particularly the amine and aromatic moieties, suggest potential interactions with cell surface receptors, such as G protein-coupled receptors (GPCRs).
Radioligand Binding Assays: These assays are a gold standard for quantifying the affinity of a compound for a receptor. nih.gov The principle involves a competition between a labeled ligand (radioligand) with a known affinity for the receptor and the unlabeled test compound. Membranes from cells expressing the target GPCR would be incubated with a fixed concentration of the radioligand and varying concentrations of this compound. springernature.comyoutube.com The amount of radioligand bound to the receptor is measured, and a decrease in this amount with increasing concentration of the test compound indicates binding. This allows for the determination of the binding affinity (Ki).
Functional Assays: To determine if binding leads to receptor activation or blockade, functional assays such as the [³⁵S]GTPγS binding assay can be employed. springernature.comnih.gov This assay measures the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the G protein α-subunit, an early step in GPCR signaling. nih.gov An increase in [³⁵S]GTPγS binding in the presence of the compound would classify it as an agonist, while no change (but inhibition of agonist-induced binding) would classify it as an antagonist. researchgate.net
Hypothetical binding affinities for this compound against a panel of GPCRs are shown below.
Ki: The inhibition constant for a compound; a measure of its binding affinity to a receptor.
To understand the effect of this compound on whole cells, a variety of cell-based assays can be employed. These assays provide insights into the compound's potential cytotoxicity, anti-proliferative effects, or ability to induce programmed cell death (apoptosis).
Proliferation/Viability Assays: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation. abcam.comatcc.orgspringernature.com Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically. broadpharm.comthermofisher.com Various cancer cell lines (e.g., HeLa, MCF-7, A549) could be treated with the compound to assess its anti-proliferative potential.
Apoptosis Assays: Should the compound demonstrate anti-proliferative activity, further investigation would be warranted to determine if the mechanism involves apoptosis. The activation of caspases, a family of proteases, is a hallmark of apoptosis. abpbio.comcreative-bioarray.com Commercially available kits, such as the Caspase-Glo® 3/7 assay, provide a luminescent signal proportional to the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. promega.comthermofisher.comelabscience.com
A summary of potential results from cell-based assays is presented in the following interactive table.
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Investigation of Specific Molecular Mechanisms of Action (Based on Functional Group Interactions)
Understanding how this compound interacts with its biological targets at a molecular level is crucial for explaining its activity. The compound's distinct functional groups—the hydroxyl (-OH), the secondary amine (-NH-), the ethoxy group (-OCH₂CH₃), and the phenyl ring—are all expected to participate in binding.
Computational methods like molecular docking can provide initial hypotheses about the binding mode of this compound within the active site of a protein target identified in earlier screens. nih.govyoutube.commdpi.com These models can predict the specific types of interactions formed between the ligand and amino acid residues of the protein. acs.org
Hydrogen Bonding: The hydroxyl and secondary amine groups are prime candidates for forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. numberanalytics.comresearchgate.netwisdomlib.org These directional interactions are critical for molecular recognition and binding affinity. researchgate.netacs.org For example, the -OH group could interact with the backbone carbonyls or side chains of amino acids like aspartate or asparagine, while the -NH- group could interact with similar residues.
A hypothetical summary of the potential interactions within a target's binding site is detailed below.
Modulatory Effects on Cellular Pathways
The ethanolamine (B43304) backbone is a common feature in many biologically active molecules, including neurotransmitters and pharmaceuticals, suggesting potential interactions with various signaling pathways. The presence of the ethoxy-phenyl group could confer some specificity to these interactions. It is plausible that this compound could modulate pathways involved in neurotransmission, cellular metabolism, or proliferation. For instance, studies on other phenylethylamine derivatives have shown interactions with aminergic systems.
Research into the effects of ethanol (B145695) on intracellular signaling can offer some general insights, although it is crucial to note that these are not specific to the compound . Ethanol has been shown to modulate the function of specific intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and phospholipase D (PLD). nih.gov These pathways are critical in regulating a multitude of cellular processes. However, without direct experimental evidence, the specific effects of this compound on these or other cellular pathways remain speculative.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. Such studies for this compound would involve the synthesis and evaluation of a series of derivatives to identify key structural motifs responsible for any observed biological effects.
Design of Analogs for SAR Probing
The systematic design of analogs is central to a robust SAR study. For this compound, several modifications could be envisioned to probe the importance of its different structural components.
Table 1: Potential Analog Designs for SAR Studies of this compound
| Modification Site | Type of Modification | Rationale |
| Ethoxy Group | Variation of the alkoxy chain length (e.g., methoxy, propoxy) or replacement with other substituents (e.g., halogen, nitro group). | To determine the influence of the size, electronics, and lipophilicity of the substituent at the para-position of the phenyl ring on activity. |
| Ethylamino Group | Alteration of the N-ethyl group to other alkyl groups (e.g., methyl, propyl) or incorporation into a cyclic system. | To explore the steric and electronic requirements of the nitrogen substituent for target binding. |
| Ethanol Moiety | Modification of the hydroxyl group (e.g., esterification, etherification) or changing the length of the carbon chain. | To assess the importance of the hydroxyl group for hydrogen bonding and overall polarity. |
| Phenyl Ring | Introduction of additional substituents or replacement with other aromatic or heterocyclic rings. | To investigate the role of the aromatic ring in π-stacking interactions and to explore alternative binding modes. |
The synthesis of such analogs would likely follow established synthetic routes for related phenylethylamine derivatives.
Computational Approaches to SAR Prediction
In modern drug discovery, computational methods are invaluable for predicting the activity of designed analogs and for rationalizing observed SAR data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be applied to a series of this compound derivatives.
A QSAR model would seek to establish a mathematical relationship between the structural properties (descriptors) of the analogs and their biological activity. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Molecular docking simulations could provide insights into the potential binding modes of these derivatives with a hypothetical biological target. This would involve generating a 3D model of the compound and "docking" it into the active site of a relevant protein to predict binding affinity and orientation. While no specific target has been identified for this compound, this approach is widely used in the study of other small molecules. researchgate.net
Table 2: Common Computational Descriptors for QSAR Studies
| Descriptor Class | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Distribution of electrons, reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices, Wiener index | Branching and connectivity of the molecular graph |
The application of these computational tools would be contingent on the availability of experimental data for a series of analogs. Without such data, any computational predictions would remain purely theoretical.
Applications of 2 1 4 Ethoxy Phenyl Ethylamino Ethanol in Chemical and Materials Science
Utilization as a Chiral Building Block in Complex Organic Synthesis
Chiral amino alcohols are highly valued as versatile building blocks in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. frontiersin.orgwestlake.edu.cn The presence of both an amino and a hydroxyl group in 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol allows for a wide range of chemical modifications, making it an attractive starting material or intermediate.
The synthesis of enantiomerically pure compounds is a critical challenge in organic chemistry, and chiral building blocks serve as foundational starting points. acs.org Molecules like this compound, derived from the chiral pool, can be incorporated into larger target molecules, transferring their inherent chirality. The dual functionality of the amino and alcohol groups enables sequential or orthogonal reactions to build molecular complexity. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This versatility is essential for creating the complex scaffolds found in many bioactive compounds. westlake.edu.cn The development of efficient synthetic routes to access such chiral 1,2-amino alcohols remains a significant goal in modern organic synthesis. acs.org
Role as a Ligand or Catalyst in Asymmetric Transformations
One of the most prominent applications of chiral amino alcohols is their use as ligands in asymmetric catalysis. researchgate.net By coordinating with a metal center, these compounds can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
The nitrogen and oxygen atoms of this compound can act as a bidentate ligand, chelating to a metal catalyst. This rigidified complex can then interact with a substrate in a highly stereocontrolled manner. Chiral amino alcohol-derived ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including:
Asymmetric Alkylation: The addition of organometallic reagents (e.g., diethylzinc) to aldehydes. conicet.gov.ar
Asymmetric Reduction: The enantioselective reduction of ketones to secondary alcohols.
Asymmetric Arylation: The addition of arylboronic acids to imines or other electrophiles. acs.orgacs.org
Asymmetric Oxidation: The conversion of prochiral sulfides to chiral sulfoxides. researchgate.net
The efficiency and enantioselectivity of these catalytic systems are highly dependent on the structure of the chiral ligand. The substituents on the amino alcohol, such as the 4-ethoxyphenyl group in the target molecule, can provide essential steric and electronic influence to maximize stereochemical induction. While specific studies detailing the use of this compound as a ligand were not identified, its structural motifs are characteristic of highly successful ligands in asymmetric catalysis. researchgate.netacs.org
Potential in the Development of Functional Materials (e.g., polymers, sensors)
The unique properties of chiral molecules are increasingly being harnessed for the development of advanced functional materials. The incorporation of chiral units like this compound into polymers or onto surfaces can impart specific functionalities related to molecular recognition and optical activity.
Polymers: Chiral amino alcohols can be used as monomers to synthesize functional polymers, such as poly(beta-amino alcohol)s. google.com These polymers can be designed to have specific properties for biomedical applications, including as coatings for medical devices or as agents for cellular encapsulation. google.com The reactive amine and hydroxyl groups of this compound provide handles for polymerization, allowing it to be integrated into polymer backbones or attached as a side chain. researchgate.net The resulting chiral polymers could be used as stationary phases in chromatography for enantiomeric separation or as catalysts themselves. conicet.gov.ar
Sensors: There is a growing interest in developing chiral sensors for the enantioselective detection of molecules, which is critical in the pharmaceutical and life sciences. mdpi.commdpi.com Chiral recognition is a key principle in these devices, where a chiral selector preferentially binds to one enantiomer of a target analyte. mdpi.comnih.gov The structure of this compound makes it a candidate for use as a chiral selector in such sensors. It could be immobilized on a sensor surface (e.g., an electrode or a nanophotonic platform) where its chiral environment can interact differently with the enantiomers of an analyte, producing a measurable signal change. nih.govrsc.org The development of sensor arrays, which may include a combination of chiral and achiral sensors, represents a powerful strategy for discriminating between enantiomers. mdpi.com
Data Tables
Due to the limited specific research findings for "this compound" in the searched scientific literature, no detailed data tables on its specific applications could be compiled. The potential uses described are based on the established roles of the broader class of chiral amino alcohols.
Future Research and Translational Perspectives on this compound
The chemical compound this compound, a substituted phenylethanolamine derivative, presents a scaffold with potential for diverse applications, yet it remains a subject requiring deeper scientific exploration. Its structural features, combining a phenethylamine (B48288) core with an ethoxy group and an N-substituted ethanolamine (B43304) side chain, suggest a landscape ripe for investigation. Future research efforts are poised to unlock its full potential, from refining its synthesis to uncovering novel applications. This article explores the prospective research directions and translational opportunities for this specific molecule, structured around key areas of chemical science.
Q & A
Q. What are the optimized synthetic routes for 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol, and how can reaction conditions be monitored for yield improvement?
Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation or condensation. For example, analogous compounds are synthesized via refluxing with catalysts like anhydrous potassium carbonate in ethanol, followed by recrystallization . Monitoring reaction progress can utilize thin-layer chromatography (TLC) or spectroscopic techniques (e.g., FT-IR, NMR) to track intermediate formation. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or reaction time. Recrystallization with cold ethanol is a common purification step .
Q. How is the structural characterization of this compound performed to confirm its purity and molecular identity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ethoxy, ethylamino) and confirm substitution patterns on the phenyl ring.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and detects isotopic patterns.
- Elemental Analysis : Ensures stoichiometric consistency.
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, as seen in analogous Schiff base compounds .
Advanced Research Questions
Q. How does the presence of ethoxy and ethylamino substituents influence the compound’s reactivity in CO2_22 absorption compared to other alkanolamines?
Methodological Answer: The ethoxy group enhances hydrophobicity, potentially reducing solvent-water interactions in CO capture systems. Secondary amines like ethylamino groups exhibit higher carbamate stability compared to primary amines, improving absorption capacity. Experimental studies on similar amines (e.g., 2-(ethylamino)ethanol) show CO solubility data modeled using equations of state (e.g., Kent-Eisenberg model) to predict absorption efficiency. Advanced analyses include measuring viscosity changes in aqueous blends under varying CO partial pressures .
Q. What methodologies are employed to determine the enantiomeric purity of this compound, and how do reaction conditions affect stereoselectivity?
Methodological Answer: Enantiomeric resolution can be achieved via:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
- Polarimetry : Measures optical rotation for enantiomer ratio quantification.
Stereoselectivity is influenced by reaction conditions. For example, biotransformation with exogenous reducing agents (e.g., glucose) can enhance enantioselectivity by stabilizing specific transition states. Asymmetric synthesis routes using chiral catalysts (e.g., iridium complexes) may also be explored .
Q. In kinetic studies of CO2_22 absorption, how do aqueous versus non-aqueous solvent systems impact the absorption efficiency of this compound?
Methodological Answer: Non-aqueous systems (e.g., ethanol, DMSO) may reduce energy consumption by lowering solvent regeneration temperatures. However, aqueous systems offer higher CO solubility due to bicarbonate formation. Kinetic studies use stopped-flow spectrophotometry or gravimetric analysis to measure absorption rates. For example, viscosity measurements in aqueous 2-(ethylamino)ethanol blends correlate with CO loading capacities, aiding in solvent selection .
Q. What structural analogs of this compound have been explored for biological activity, and what SAR insights have been derived?
Methodological Answer: Analogous compounds (e.g., 1-(4-methylphenyl)ethanol) demonstrate antimicrobial and antioxidant activities. Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., ethoxy) on the phenyl ring enhance bioactivity by increasing lipophilicity.
- Ethylamino side chains improve membrane permeability compared to bulkier substituents.
Biological assays (e.g., MIC tests for antimicrobial activity) and molecular docking studies (e.g., targeting bacterial enzymes) validate these insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
